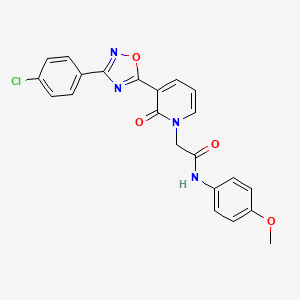

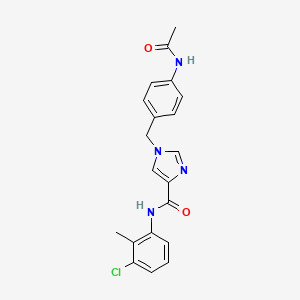

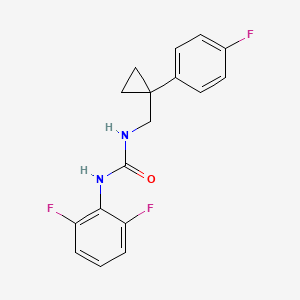

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid is a chemical compound with potential applications in the field of medicinal chemistry. Derivatives of sulfonamido propanoic acid, such as those described by Wang et al. (2014), have shown remarkable potency as thromboxane A2 prostanoid (TP) receptor antagonists, paving the way for the development of antithromboxane therapies (Wang et al., 2014).

Enders et al. (2003) explored the synthesis of sulfone derivatives using a Horner-Wadsworth-Emmons reaction, emphasizing the versatility of sulfone compounds in chemical synthesis (Enders, Berg & Jandeleit, 2003).

Antimicrobial and Antifungal Applications

Sulfonamido propanoic acid derivatives also exhibit promising biological activities. Fadel and Al-Azzawi (2021) synthesized new compounds containing biologically active segments including sulfonamido groups, showing high biological activity in antimicrobial and antifungal screenings (Fadel & Al-Azzawi, 2021).

Similarly, Patel et al. (2010) developed sulfonamides bearing quinazolin-4(3H)ones with significant antibacterial and antifungal activities, highlighting the potential of sulfonamide derivatives in developing new therapeutic agents (Patel et al., 2010).

Material Science and Polymer Chemistry

In material science, Trejo-Machin et al. (2017) utilized phloretic acid, a compound structurally related to this compound, as a renewable building block for the synthesis of polybenzoxazine, showcasing the role of these compounds in advancing material science applications (Trejo-Machin et al., 2017).

Biological and Enzyme Inhibition Studies

On the biological front, Danish et al. (2021) synthesized a sulfonamide ligand, 3-methyl-2-(phenylsulfonamido)butanoic acid, and its metal complexes, and evaluated their antimicrobial and enzyme inhibition activities, providing insights into the biological applications of these compounds (Danish et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Mode of Action

this compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . By binding to these receptors, it activates them, leading to changes in gene expression that regulate lipid and glucose metabolism.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c16-13-3-1-2-4-14(13)22-11-5-7-12(8-6-11)23(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMHNWSFUSLJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2534581.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2534585.png)

![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)

![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)

![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)